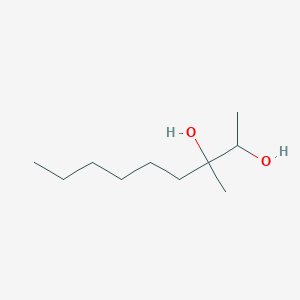
3-Methylnonane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylnonane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, which are saturated hydrocarbons. The presence of the hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylnonane-2,3-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of diketones or the use of other reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to hydroxyl groups .
化学反応の分析
Types of Reactions
3-Methylnonane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
3-Methylnonane-2,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylnonane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules .
類似化合物との比較
Similar Compounds
3-Methylnonane: Lacks hydroxyl groups, making it less reactive.
2,3-Butanediol: A smaller diol with similar hydroxyl functionality.
1,2-Ethanediol (Ethylene Glycol): A common diol used in antifreeze.
Uniqueness
3-Methylnonane-2,3-diol is unique due to its specific structure, which combines a long alkane chain with two hydroxyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it useful in various applications .
特性
CAS番号 |
134998-48-4 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
3-methylnonane-2,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-7-8-10(3,12)9(2)11/h9,11-12H,4-8H2,1-3H3 |
InChIキー |
GKLCZRSFBPYKEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


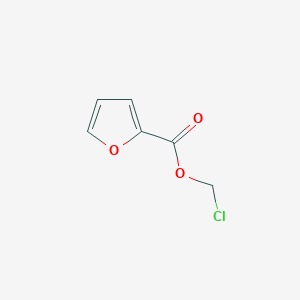
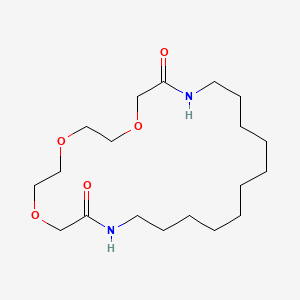
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
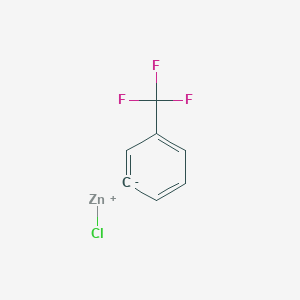
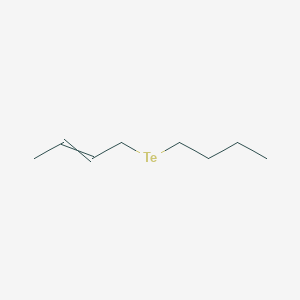
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
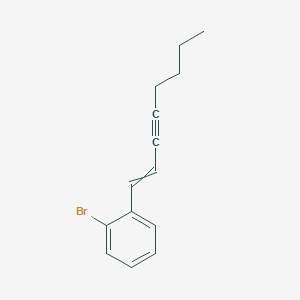
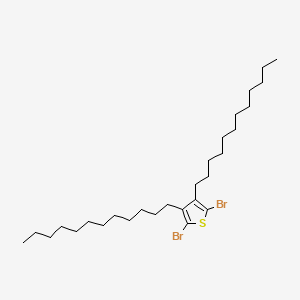

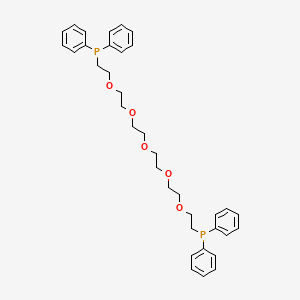
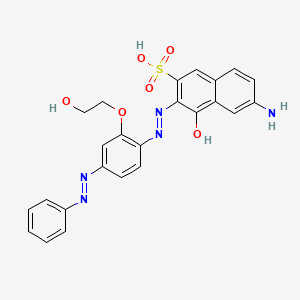

![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
